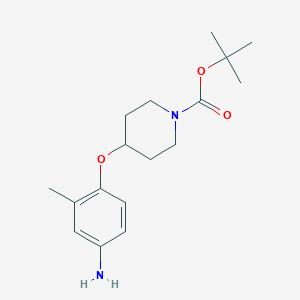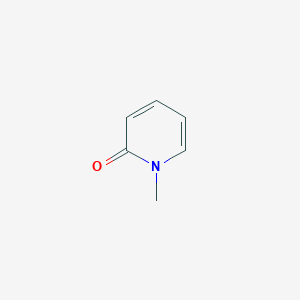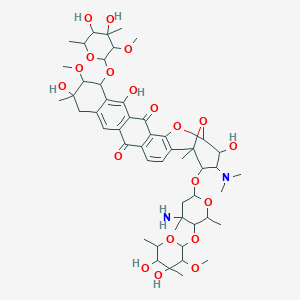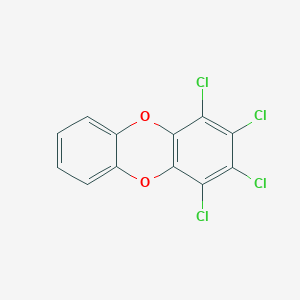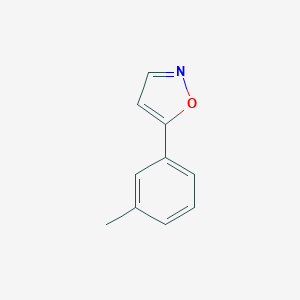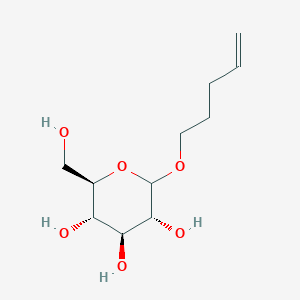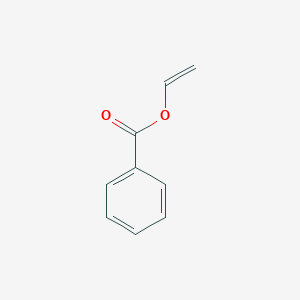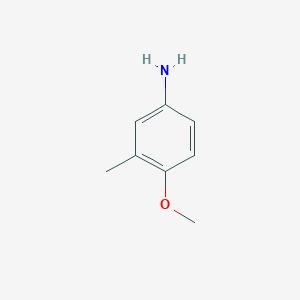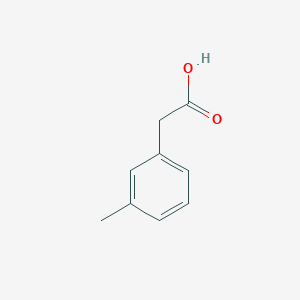
Santowhite
Descripción general
Descripción
Santowhite is a chemical compound with the molecular formula C26H38O2 . It is also known by other names such as Sumilizer BBM, 4,4’-Butylidenebis (6-tert-butyl-m-cresol), and 4,4’- (Butane-1,1-diyl)bis (2- (tert-butyl)-5-methylphenol) . It is used as an antioxidant additive in polymers to prevent oxidative stress and damage .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using computational tools . The IUPAC name for this compound is 2- tert -butyl-4- [1- (5- tert -butyl-4-hydroxy-2-methylphenyl)butyl]-5-methylphenol . The molecular weight is 382.6 g/mol .Aplicaciones Científicas De Investigación
Aditivo polimérico para la prevención del estrés oxidativo
Santowhite se utiliza como aditivo antioxidante en los polímeros para prevenir el estrés oxidativo, que puede provocar el deterioro del material. Su eficacia se comparó con la del ácido ascórbico, un antioxidante natural, utilizando herramientas computacionales como los métodos de teoría funcional de la densidad (DFT). El estudio sugiere que, si bien el ácido ascórbico tiene un mayor potencial antioxidante, this compound también es eficaz para proteger los polímeros comunes .
Mejora de la durabilidad del polímero
La capacidad del compuesto para actuar como captador de radicales lo hace valioso para mejorar la durabilidad de los materiales poliméricos. Ciertos enlaces C-H en la estructura de this compound son particularmente potentes en este papel, contribuyendo a la longevidad del producto final .
Aplicación en análisis de fase gaseosa
Las propiedades de this compound se han estudiado en la fase gaseosa utilizando métodos computacionales avanzados. Esta investigación es crucial para comprender su comportamiento y posibles aplicaciones en entornos donde los polímeros están expuestos a condiciones extremas .
Investigación sobre los mecanismos antioxidantes
This compound ha sido objeto de estudios centrados en varios mecanismos antioxidantes, como la transferencia de átomos de hidrógeno (HAT), la transferencia de protones de transferencia de electrones únicos (SET-PT) y la transferencia de electrones de pérdida de protones secuenciales (SPLET). Estos estudios proporcionan información sobre los procesos fundamentales que rigen la actividad antioxidante en los compuestos sintéticos .
Química computacional para el análisis de aditivos
El potencial antioxidante del compuesto se ha explorado a través de la química computacional, empleando métodos como M05-2X y M06-2X combinados con el conjunto de bases 6-311++G(2d,2p). Este enfoque permite una comprensión detallada de las capacidades de this compound como antioxidante a nivel molecular .
Ciencia e ingeniería de materiales
En la ciencia e ingeniería de materiales, las propiedades antioxidantes de this compound se aprovechan para mejorar el rendimiento y la fiabilidad de los materiales utilizados en diversas aplicaciones, desde bienes de consumo hasta componentes industriales. Su papel en la prevención del daño inducido por el estrés oxidativo es un factor clave en la selección y el diseño de materiales .
Mecanismo De Acción
Target of Action
Santowhite, also known as Sumilizer BBM, is primarily used as an antioxidant additive in the manufacture of polymers . Its primary targets are the polymeric materials, where it prevents oxidative stress and thus the damage of these materials .
Mode of Action
This compound acts as an antioxidant by donating a labile hydrogen atom to the polymeric hydroperoxide radical (ROO•) or the polymeric radical (R•), resulting in the formation of a stable phenoxy radical . This process inhibits the oxidation of polymers, thereby preventing their degradation .
Biochemical Pathways
The antioxidant action of this compound involves three mechanisms: Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET) . In the HAT mechanism, the bond dissociation enthalpy (BDE) is a crucial parameter, as a hydrogen atom (H•) is transferred from the antioxidant (A) to the radical .
Result of Action
The result of this compound’s action is the prevention of oxidative stress-induced material deterioration . It safeguards common polymers and inhibits their degradation, thereby enhancing the durability and lifespan of the polymeric materials .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of Santowhite have been explored using computational tools . It has been found that this compound can act as a potential hydrogen donor, which is a key characteristic of antioxidants . The antioxidant potential of this compound is lower than that of ascorbic acid, a natural antioxidant .
Molecular Mechanism
The molecular mechanism of this compound involves three antioxidant mechanisms: hydrogen atom transfer (HAT), single electron transfer-proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET) . These mechanisms allow this compound to donate hydrogen atoms to free radicals, thereby neutralizing them .
Propiedades
IUPAC Name |
2-tert-butyl-4-[1-(5-tert-butyl-4-hydroxy-2-methylphenyl)butyl]-5-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O2/c1-10-11-18(19-14-21(25(4,5)6)23(27)12-16(19)2)20-15-22(26(7,8)9)24(28)13-17(20)3/h12-15,18,27-28H,10-11H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFANXOISJYKQRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1C)O)C(C)(C)C)C2=CC(=C(C=C2C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8029602 | |
| Record name | 4,4'-Butane-1,1-diylbis(2-tert-butyl-5-methylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White solid; [HSDB] White to off-white powder; [MSDSonline] | |
| Record name | Phenol, 4,4'-butylidenebis[2-(1,1-dimethylethyl)-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | m-Cresol, 4,4'-butylidenebis(6-tert-butyl- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5879 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
1.03 @ 25 °C | |
| Record name | M-CRESOL, 4,4'-BUTYLIDENEBIS(6-TERT-BUTYL- | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5250 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE POWDER | |
CAS No. |
85-60-9 | |
| Record name | 4,4′-Butylidenebis(3-methyl-6-tert-butylphenol) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Cresol, 4,4'-butylidenebis(6-tert-butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Santowhite | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67485 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4,4'-butylidenebis[2-(1,1-dimethylethyl)-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-Butane-1,1-diylbis(2-tert-butyl-5-methylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,6'-di-tert-butyl-4,4'-butylidenedi-m-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.471 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-BUTYLIDENEBIS(2-(1,1-DIMETHYLETHYL)-5-METHYLPHENOL) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IM86P8WF2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | M-CRESOL, 4,4'-BUTYLIDENEBIS(6-TERT-BUTYL- | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5250 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
209 °C | |
| Record name | M-CRESOL, 4,4'-BUTYLIDENEBIS(6-TERT-BUTYL- | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5250 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


